molecular formula C11H22N2O2 B1452604 (S)-tert-butyl 4-aminoazepane-1-carboxylate CAS No. 878630-84-3

(S)-tert-butyl 4-aminoazepane-1-carboxylate

Cat. No. B1452604
M. Wt: 214.3 g/mol
InChI Key: YCOKHOLOSGJEGL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 4-aminoazepane-1-carboxylate, also known as (S)-TBACA, is an organic compound that has been extensively studied in recent years due to its potential applications in various scientific research fields. This compound has been found to possess a wide range of biochemical and physiological effects, and its synthesis methods have been developed to allow for efficient production of the compound in the laboratory.

Scientific Research Applications

(S)-TBACA has been found to possess a wide range of potential applications in various scientific research fields. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug-target interactions, and it has been used as a tool for studying the structure and function of proteins, as well as for studying the mechanism of action of drugs and other compounds. Additionally, (S)-TBACA has been used in the study of drug metabolism and pharmacokinetics, and it has been used to investigate the structure and function of G-protein coupled receptors.

Mechanism Of Action

The mechanism of action of (S)-TBACA is not yet fully understood. However, it is believed that the compound binds to proteins and enzymes in a specific manner, which results in the inhibition of their activity. Additionally, (S)-TBACA has been found to interact with G-protein coupled receptors, which may be responsible for its biochemical and physiological effects.

Biochemical And Physiological Effects

(S)-TBACA has been found to possess a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, proteins, and G-protein coupled receptors, and it has been found to modulate the activity of certain signaling pathways. Additionally, (S)-TBACA has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities, and it has been found to possess neuroprotective and cardioprotective effects.

Advantages And Limitations For Lab Experiments

The synthesis of (S)-TBACA in the laboratory is relatively simple and cost-effective, and the compound can be produced in large quantities. Additionally, the compound is stable and can be stored for long periods of time. However, the compound is not commercially available and must be synthesized in the laboratory. Additionally, the compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of (S)-TBACA are vast, and there are many future directions that can be explored. These include further investigation into the biochemical and physiological effects of the compound, further development of the synthesis method, and further investigation into the mechanism of action of the compound. Additionally, further research into the potential therapeutic applications of (S)-TBACA, such as its potential use as an anti-cancer drug, could be explored. Furthermore, further research into the interactions of (S)-TBACA with G-protein coupled receptors could be conducted, as this could lead to the development of novel drugs and treatments.

properties

IUPAC Name

tert-butyl (4S)-4-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOKHOLOSGJEGL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652759
Record name tert-Butyl (4S)-4-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 4-aminoazepane-1-carboxylate

CAS RN

878630-84-3
Record name tert-Butyl (4S)-4-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-(tert-butoxycarbonyl)-hexahydro-1H-azepin-4-one (0.5 g, 2.34 mmoles), O-benzylhydroxylamine hydrochloride (0.41 g, 2.57 mmoles) and ammonium acetate (0.45 g, 5.86 mmoles) in methanol (10 mL) was refluxed for 1.2 hours. The solvent was evaporated in vacuo and the crude oxime was purified by flash column chromatography (hexanes:ethyl acetate 100:0 to 50:50). The product was taken in 4N NH3 in methanol (10 mL) and added 10% by weight Pd/C (100 mg) and stirred over H2 at balloon pressure for twelve hours. The reaction was filtered through a pad of celite and filtrate evaporated in vacuo to provide the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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